4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline
Description
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline is a heterocyclic compound featuring a fused thieno[3,2-c]quinoline core. This structure comprises a quinoline ring system fused with a dihydrothiophene ring at the [3,2-c] position. Key substituents include a methyl group at position 4 and a trifluoromethyl (CF₃) group at position 4. The CF₃ group enhances lipophilicity and metabolic stability, while the methyl group may influence steric interactions . This compound has garnered attention in medicinal chemistry due to its tricyclic scaffold, which is associated with biological activity, particularly in targeting RET kinase for anticancer applications .
Properties
IUPAC Name |
4-methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NS/c1-7-8-5-6-18-12(8)9-3-2-4-10(11(9)17-7)13(14,15)16/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANQLWDUWSXNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCSC2=C3C=CC=C(C3=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno Ring: Starting from a suitable thiophene derivative, the thieno ring is constructed through cyclization reactions.
Quinoline Ring Formation: The quinoline ring is then synthesized by reacting the thieno derivative with appropriate reagents such as aniline derivatives under acidic or basic conditions.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced via electrophilic substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base, while trifluoromethylation can be done using trifluoromethyl iodide or other trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl and methyl groups can be replaced or modified using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline exerts its effects involves interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, modulate receptor function, and intercalate into DNA, disrupting cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s unique activity and properties can be contextualized by comparing it to structurally related quinoline derivatives:
Key Observations :
- Ring System Variations: Replacement of the thiophene (thieno) ring with a pyrrole (pyrrolo) or pyran (pyrano) ring introduces differences in polarity and hydrogen-bonding capacity. For example, pyrrolo[3,2-c]quinolines exhibit stronger intermolecular interactions due to NH groups , whereas pyrano derivatives may have enhanced solubility from oxygen atoms .
- Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity compared to chlorinated derivatives (e.g., 2,4-dichloro-6-CF₃ quinoline in ), which may improve membrane permeability but reduce solubility .
Physicochemical Properties
- Thermal Stability: Dihydrothieno rings (as in the target compound and clopidogrel) may reduce ring strain compared to fully aromatic systems, improving synthetic yields .
Biological Activity
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H10F3NS
- Molecular Weight : 269.29 g/mol
- CAS Number : 861210-28-8
Biological Activity Overview
Research indicates that 4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of thienoquinoline compounds can inhibit cancer cell proliferation. Specifically, compounds with trifluoromethyl groups have been linked to enhanced anticancer activity due to their ability to interfere with cellular signaling pathways involved in tumor growth .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Its unique structure may contribute to its effectiveness against resistant strains .
The biological effects of 4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is known to inhibit enzymes that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
- Receptor Modulation : It may modulate the activity of certain receptors involved in neurotransmission and pain pathways, suggesting potential applications in pain management and neurological disorders .
Anticancer Activity
A study published in PubMed highlighted the synthesis and evaluation of quinoline-derived trifluoromethyl alcohols, which demonstrated significant growth inhibition in a zebrafish embryo model. This model is often used for preliminary toxicity assessments and efficacy studies in drug development . The findings indicated that compounds similar to 4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline could be effective against various cancer types.
Antimicrobial Studies
Research conducted on thienoquinoline derivatives revealed promising results against multidrug-resistant bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline | Structure | High | Moderate |
| 4-Methylquinoline | Structure | Moderate | Low |
| 6-Phenoxyquinoline | Structure | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
